molecular formula C13H19N3O4 B3106531 Tert-butyl 4-amino-3-nitrophenethylcarbamate CAS No. 159417-94-4

Tert-butyl 4-amino-3-nitrophenethylcarbamate

Cat. No. B3106531
CAS RN: 159417-94-4
M. Wt: 281.31 g/mol
InChI Key: TZHWNHRCDXWGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-nitrophenethylcarbamate is a chemical compound with the empirical formula C13H20N2O2 . It is used for pharmaceutical testing .

Scientific Research Applications

Effects on Carcinogenesis

Research has shown that derivatives of phenyl N‐tert‐butyl nitrone, a compound structurally related to Tert-butyl 4-amino-3-nitrophenethylcarbamate, have been studied for their effects on hepatocarcinogenesis. Specifically, 4-hydroxyphenyl N‐tert‐butyl nitrone, a major metabolite, demonstrated inhibitory effects on the early phase of hepatocarcinogenesis in rats, suggesting a potential role in cancer prevention or therapy (Nakae et al., 2003).

Modulation of Enzyme Activities

Various studies have indicated that compounds structurally similar to this compound can influence the activity of certain enzymes. For instance, butylated hydroxytoluene (BHT), a related compound, has been shown to increase the activity of microsomal processing enzymes in the liver, such as aminopyrine demethylase and hexobarbitone oxidase, which are involved in drug metabolism (Gilbert & Goldberg, 1965).

Potential Therapeutic Applications

Compounds related to this compound have been evaluated for their therapeutic potential in various models. For example, the t-butyl carbamate derivative of 4-aminopyridine, which shares some structural features with this compound, has shown significant improvement in supported stepping ability in dogs with chronic spinal cord injury, highlighting its potential as a therapeutic agent (Lim et al., 2014).

Antioxidant Properties

Research has also explored the antioxidant properties of compounds related to this compound. For instance, the administration of 2(3)-tert-butyl-4-hydroxyanisole (BHA) to rodents has been shown to protect various tissues against tumor production by chemical carcinogens and elevate the activities of detoxifying enzymes such as glutathione S-transferase and epoxide hydratase (Benson et al., 1979).

properties

IUPAC Name

tert-butyl N-[2-(4-amino-3-nitrophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-7-6-9-4-5-10(14)11(8-9)16(18)19/h4-5,8H,6-7,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHWNHRCDXWGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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